3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol
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Overview
Description
3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as chlorinated pyrimidines and diamines.
Cyclopentane Ring Formation: The cyclopentane ring is introduced through cyclization reactions, often involving hydroxymethylation to introduce the hydroxymethyl group.
Final Coupling: The final step involves coupling the pyrimidine and cyclopentane moieties under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the cyclopentane moiety.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopyrimidine: A simpler pyrimidine derivative with similar biological activities.
6-Chloropyrimidine: Another pyrimidine compound with potential therapeutic applications.
Hydroxymethylcyclopentane: A compound with a similar cyclopentane moiety but lacking the pyrimidine ring.
Uniqueness
3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its combined pyrimidine and cyclopentane structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
50619-39-1 |
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Molecular Formula |
C10H16ClN5O3 |
Molecular Weight |
289.72 g/mol |
IUPAC Name |
3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H16ClN5O3/c11-8-5(12)9(16-10(13)15-8)14-4-1-3(2-17)6(18)7(4)19/h3-4,6-7,17-19H,1-2,12H2,(H3,13,14,15,16) |
InChI Key |
ANUOZHOHGLIAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1NC2=C(C(=NC(=N2)N)Cl)N)O)O)CO |
Origin of Product |
United States |
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